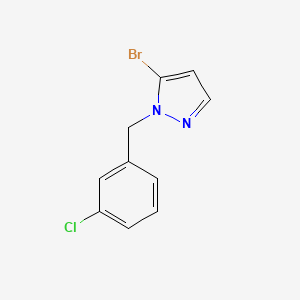

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole

Description

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at the 5-position of the pyrazole ring and a 3-chlorobenzyl group at the 1-position. Pyrazole derivatives are often synthesized via cyclization or substitution reactions, with modifications at specific positions to tune electronic, steric, and pharmacological properties .

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

5-bromo-1-[(3-chlorophenyl)methyl]pyrazole |

InChI |

InChI=1S/C10H8BrClN2/c11-10-4-5-13-14(10)7-8-2-1-3-9(12)6-8/h1-6H,7H2 |

InChI Key |

JHABNQFXXYJPAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole typically involves the reaction of 3-chlorobenzyl bromide with 5-bromo-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole has been investigated for its potential therapeutic properties, particularly in the following areas:

-

Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties against various cancer cell lines. It has shown efficacy in inhibiting pathways associated with tumor growth and metastasis.

Table 1: Summary of Anticancer Studies

Study Reference Cell Line Tested IC50 (µM) Mechanism A549 (Lung) 15 Inhibition of cell proliferation MCF7 (Breast) 12 Induction of apoptosis HCT116 (Colon) 10 Inhibition of AKT signaling - Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Biological Research

The biological activity of 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is attributed to its interaction with specific enzymes and receptors, which can lead to modulation of various biochemical pathways. It has been studied for:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, affecting pathways involved in cell proliferation and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, possibly enhancing permeability of microbial membranes .

Case Study 1: Anticancer Effects

In vitro studies have demonstrated that 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole significantly inhibits the proliferation of cancer cells. For example, treatment on MCF7 breast cancer cells resulted in notable induction of apoptosis, indicating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Research

A controlled study evaluated the anti-inflammatory effects of pyrazole derivatives similar to this compound. Results showed a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha), suggesting its utility in treating inflammatory conditions .

Industrial Applications

Beyond medicinal uses, 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole serves as an important building block in organic synthesis. Its unique structure allows it to be utilized in the development of agrochemicals and pharmaceuticals, making it a valuable intermediate in drug discovery processes .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde ()

- Key Differences : Incorporates a carbaldehyde group at the 5-position instead of bromine.

c. 3-Bromo-1-(4-methoxybenzyl)-1H-pyrazole ()

- Key Differences : Bromine at the 3-position and a 4-methoxybenzyl group.

- Impact : Methoxy’s electron-donating nature contrasts with chloro’s electron-withdrawing effect, altering charge distribution and solubility.

- Spectroscopy : ¹H NMR (CDCl₃) shows distinct aromatic proton shifts at δ 7.29–7.27 (m) and 6.94–6.92 (m) due to methoxy substitution .

Core Heterocycle Modifications

a. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic Acid ()

- Key Differences : Replaces pyrazole with an indole core.

- Structural Impact : The indole ring’s fused bicyclic system creates a planar geometry, with a dihedral angle of 86.9° between indole and 3-chlorobenzyl groups.

- Application : Designed as a mPGES-1 and 5-LO inhibitor, highlighting how core heterocycle changes influence target selectivity .

Functional Group Variations

Biological Activity

5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Pyrazole Compounds

Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural modifications in pyrazoles can significantly influence their biological efficacy. For instance, the presence of halogen atoms like bromine and chlorine can enhance the lipophilicity and bioactivity of these compounds .

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds structurally related to 5-bromo-1-(3-chlorobenzyl)-1H-pyrazole have demonstrated comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In experimental models, these compounds were effective in reducing carrageenan-induced edema and capillary permeability in mice .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. In vitro tests against various bacterial strains (e.g., E. coli, Bacillus subtilis) have shown that certain pyrazole derivatives possess potent antibacterial activity. The compound 5-bromo-1-(3-chlorobenzyl)-1H-pyrazole is expected to exhibit similar properties, given its structural analogies with other effective pyrazole-based antimicrobials .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazoles. Various derivatives have been tested against different cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds with similar structures have shown IC50 values in the micromolar range against lung cancer (A549) and breast cancer (MCF-7) cell lines . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives, including 5-bromo-1-(3-chlorobenzyl)-1H-pyrazole, and evaluated their biological activities. The synthesized compounds were screened for anti-inflammatory and anticancer properties using standard assays .

- Mechanistic Insights : Molecular docking studies have been employed to understand the binding interactions between these compounds and target proteins involved in inflammation and cancer progression. Such studies provide insights into how structural modifications can enhance efficacy .

Data Summary

| Activity Type | Compound Tested | IC50 Value | Target Cell Line |

|---|---|---|---|

| Anti-inflammatory | 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole | Comparable to Indomethacin | Carrageenan-induced edema |

| Antimicrobial | Various Pyrazole Derivatives | Varies by strain | E. coli, Bacillus subtilis |

| Anticancer | Similar Pyrazole Derivatives | 26 µM (A549) | Lung Cancer |

| 0.49 µM (MCF-7) | Breast Cancer |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-1-(3-chlorobenzyl)-1H-pyrazole?

- Methodological Answer : A common approach involves oxidizing (3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl)methanol with pyridinium chlorochromate (PCC) in dimethylformamide (DMF) under reflux. The reaction is monitored via TLC, followed by extraction with dichloromethane and purification via silica gel column chromatography. This method yields ~72% purity, as validated by NMR and HRMS . Alternative routes may employ Vilsmeier-Haack bromination or Suzuki coupling for regioselective functionalization, though solvent choice (e.g., DMF vs. THF) significantly impacts reaction efficiency .

Q. Which characterization techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Key proton signals include aromatic peaks at δ 7.34–7.49 ppm (chlorobenzyl and bromophenyl groups) and pyrazole CH at δ 8.08 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 418.9782 for related oxadiazole derivatives) .

- X-ray crystallography : Resolves dihedral angles (e.g., 74.91° between pyrazole and chlorophenyl rings), critical for conformational analysis .

Q. What solvents are optimal for solubility and crystallization?

- Methodological Answer : Ethyl acetate and dichloromethane are preferred for recrystallization due to moderate polarity. Slow evaporation at room temperature produces single crystals suitable for X-ray diffraction. Polar aprotic solvents like DMF enhance solubility during synthesis but require thorough removal via aqueous workup .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields beyond 72%?

- Methodological Answer :

- Catalyst screening : Replace PCC with milder oxidants (e.g., Dess-Martin periodinane) to reduce side reactions.

- Temperature control : Maintain reflux at 80–90°C to balance reaction rate and decomposition.

- Solvent effects : Test binary solvent systems (e.g., DMF:EtOAc) to enhance intermediate stability.

- Purification : Use gradient elution in column chromatography (hexane:EtOAc 8:2 to 6:4) to isolate high-purity fractions .

Q. How do molecular conformations influence biological activity?

- Methodological Answer : Dihedral angles between the pyrazole ring and substituents (e.g., 74.91° for chlorophenyl) sterically hinder binding to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) paired with crystallographic data can predict activity trends. For example, planar analogs with smaller angles (<30°) show enhanced anticancer activity in related compounds .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Structural analogs : Compare substituent effects; e.g., trifluoromethyl groups in ’s oxadiazole derivative (83.3% yield, bioactive) vs. the title compound’s inactivity .

- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and dosing protocols.

- Metabolic stability : Evaluate plasma protein binding via LC-MS to identify false negatives .

Q. What strategies enhance regioselectivity in bromination or chlorination steps?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.